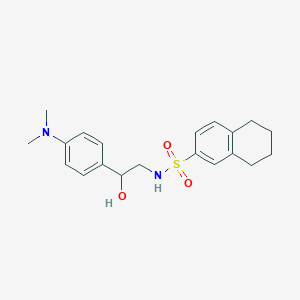

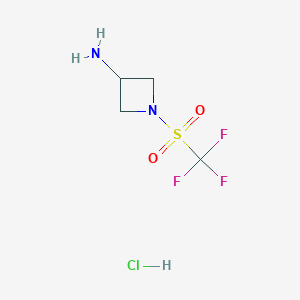

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluoromethylsulfonyl)azetidin-3-amine is a chemical compound with the CAS number 1449278-62-9 . It is used as a laboratory chemical .

Synthesis Analysis

The synthetic chemistry of azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Chemical Reactions Analysis

Azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, have been found to be excellent candidates for various chemical reactions due to their strained structure . For instance, Kumar et al. have developed a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones .Wissenschaftliche Forschungsanwendungen

Efficient Diazotransfer Reagent Development

This chemical has been related to the development of efficient, inexpensive, and stable diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride. These reagents are crucial for converting primary amines into azides and activated methylene substrates into diazo compounds, offering a cost-effective and practical solution for large-scale synthesis from readily available materials (Goddard-Borger & Stick, 2007).

Catalysis in Organic Synthesis

The compound has been used to catalyze Friedel–Crafts acylation of aromatics with β-lactams, resulting in β-amino aromatic ketones with good to excellent yields. This highlights its potential as a catalyst in the synthesis of complex organic molecules, contributing to the development of new chemical entities with significant yields (Anderson & Tepe, 2002).

Synthesis of α-Keto Amides and Natural Products

Another application involves the synthesis of α-keto amides via azetidinone ring-opening, which is pivotal in the synthesis of natural products like the serine protease inhibitor poststatin. This method demonstrates the compound's role in enabling efficient ring-opening reactions with amine nucleophiles, leading to significant overall yields in the synthesis of biologically relevant molecules (Khim & Nuss, 1999).

Modification of Polysulfone Membranes

Research has also explored its utility in the chemical modification of polysulfone (PSf) membranes to improve hydrophilicity and blood compatibility, indicating its significance in biomedical applications, particularly in enhancing the performance of medical devices and materials (Xiang et al., 2014).

Click Chemistry and Triazole Synthesis

Furthermore, its derivative imidazole-1-sulfonyl azide hydrochloride has been employed in a practical one-pot, three-component copper-catalyzed click triazole synthesis, showcasing its role in the efficient assembly of 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development (Smith et al., 2009).

Safety and Hazards

1-(Trifluoromethylsulfonyl)azetidin-3-amine can cause serious eye irritation, may cause respiratory irritation, is harmful in contact with skin, very toxic to aquatic life, and harmful if inhaled . It is advised to avoid breathing dust/fumes/gas/mist/vapours/spray, store in a well-ventilated place, keep the container tightly closed, and wash hands thoroughly after handling .

Zukünftige Richtungen

The future directions for the research and development of azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, could involve further exploration of their synthetic chemistry, given their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry, as well as their prospects in catalytic processes, make them promising candidates for future research .

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O2S.ClH/c5-4(6,7)12(10,11)9-1-3(8)2-9;/h3H,1-2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCGGJADVLQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)

![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)

![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)

![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)